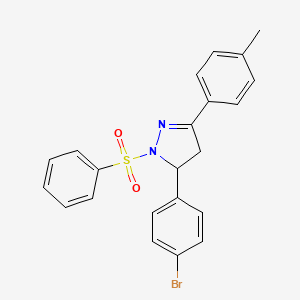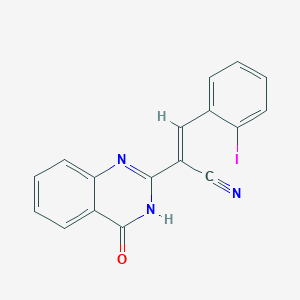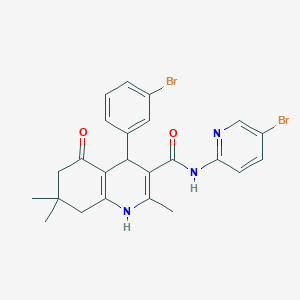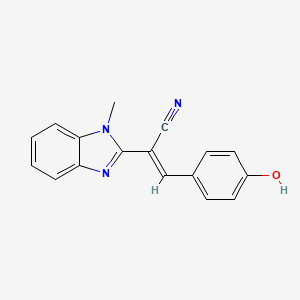![molecular formula C27H25BrN2O2S B11651303 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11651303.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound that features a benzoxazole ring, a bromophenyl group, and a dihydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Sulfanyl Group Introduction: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Quinoline Derivative Synthesis: The dihydroquinoline moiety is synthesized separately, often starting from aniline derivatives through Friedländer synthesis.
Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl intermediate with the bromophenyl-dihydroquinoline derivative under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research could focus on its efficacy and safety in treating various diseases.
Industry
In materials science, the compound could be used to develop new polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-phenyl-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone: Similar structure but without the bromine atom.
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone can significantly influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in materials science applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
分子式 |
C27H25BrN2O2S |
|---|---|
分子量 |
521.5 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C27H25BrN2O2S/c1-26(2)17-27(3,18-12-14-19(28)15-13-18)20-8-4-6-10-22(20)30(26)24(31)16-33-25-29-21-9-5-7-11-23(21)32-25/h4-15H,16-17H2,1-3H3 |
InChI 键 |
BXDHYZPNKIAVBM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4O3)(C)C5=CC=C(C=C5)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651222.png)

![N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651229.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651243.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651249.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651254.png)

![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)
![10-butanoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651273.png)

![2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651281.png)



